
O-Acetyl-L-Tyrosine chemical properties and
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B1583542 Get Quote

An In-Depth Technical Guide to O-Acetyl-L-Tyrosine: Structure, Synthesis, and Applications

Abstract
O-Acetyl-L-Tyrosine is a derivative of the amino acid L-tyrosine characterized by the

acetylation of the phenolic hydroxyl group. This modification imparts unique chemical

properties that distinguish it from its parent compound and its more common isomer, N-Acetyl-

L-Tyrosine (NALT). This guide provides a comprehensive technical overview of O-Acetyl-L-
Tyrosine, designed for researchers, chemists, and drug development professionals. We will

delve into its core chemical properties and structure, outline a classic and chemoselective

synthesis protocol, detail methods for its analytical characterization, and explore its primary

applications in peptide synthesis and as a potential prodrug.

Introduction: Defining O-Acetyl-L-Tyrosine
L-Tyrosine is a critical amino acid, serving as a precursor to vital catecholamine

neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.

However, its utility in certain applications is limited by factors such as solubility and the

reactivity of its phenolic hydroxyl group. Chemical modification is a proven strategy to

overcome these limitations.

O-Acetyl-L-Tyrosine (CAS: 6636-22-2) is the specific isomer where an acetyl group is

attached via an ester linkage to the phenolic oxygen atom of the L-tyrosine side chain. It is

fundamentally different from N-Acetyl-L-Tyrosine (NALT), where the acetyl group is attached to
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the α-amino group. This structural distinction governs its chemical behavior, stability, and

applications. While NALT is widely known for its enhanced solubility and use in nutritional

supplements, O-Acetyl-L-Tyrosine is a more specialized reagent, primarily valued in synthetic

chemistry and pharmaceutical research.[1]

This document serves as a senior application scientist's guide to the core technical aspects of

O-Acetyl-L-Tyrosine, emphasizing the causality behind its synthesis and the validation

inherent in its analysis.

Chemical Structure and Physicochemical Properties
The addition of an acetyl group to the phenolic hydroxyl function alters the electronic and steric

properties of the tyrosine side chain, influencing its polarity, solubility, and reactivity.

Caption: Chemical structure of O-Acetyl-L-Tyrosine.

The key physicochemical properties of O-Acetyl-L-Tyrosine are summarized in the table

below for quick reference.
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Property Value References

IUPAC Name
(2S)-3-(4-acetyloxyphenyl)-2-

aminopropanoic acid

Synonyms

L-Tyr(Ac)-OH, (S)-3-(4-

Acetoxyphenyl)-2-

aminopropanoic acid

[1]

CAS Number 6636-22-2 [1]

Molecular Formula C₁₁H₁₃NO₄ [1]

Molecular Weight 223.22 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 197-204 °C [1]

Optical Rotation
[α]²⁰/D = -19 ± 2.5° (c=1 in

80% Acetic Acid)
[1]

Purity ≥ 98% (HPLC) [1]

Storage
2-8 °C, protected from

moisture
[1]

Synthesis and Purification
The primary challenge in synthesizing O-Acetyl-L-Tyrosine is achieving chemoselectivity. The

L-tyrosine molecule possesses two nucleophilic sites: the α-amino group and the phenolic

hydroxyl group. Under standard alkaline or neutral acetylation conditions, the more nucleophilic

amino group reacts preferentially, yielding N-Acetyl-L-Tyrosine or the N,O-diacetylated product.

Principle of Chemoselective O-Acetylation
To achieve selective O-acetylation, the reactivity of the α-amino group must be suppressed.

The most effective strategy is to perform the reaction under strongly acidic conditions. The acid

protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group

is no longer nucleophilic and will not react with electrophilic acetylating agents like acetyl
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chloride. The phenolic hydroxyl group, being less basic, remains largely unprotonated and is

thus available for acylation.[2][3]

Experimental Protocol: Synthesis of O-Acetyl-L-Tyrosine
Hydrochloride
This protocol is based on the classic, validated method reported by Bretschneider and

Biemann in 1950, which provides a reliable route to the target compound.[2][3]

Materials:

L-Tyrosine

Glacial Acetic Acid

Acetyl Chloride

Anhydrous Hydrogen Chloride (HCl) gas

Methanol (Anhydrous)

Diethyl Ether (Anhydrous)

Ice-salt bath

Procedure:

Preparation of Acidic Medium: Prepare a saturated solution of anhydrous HCl gas in glacial

acetic acid in a flask equipped with a gas inlet tube and magnetic stirrer, cooled in an ice

bath.

Dissolution: Suspend L-Tyrosine in the cold HCl-saturated glacial acetic acid. Stir until a

homogenous suspension is formed. The amino group will be protonated to L-Tyrosine

hydrochloride.

Acetylation: Cool the mixture in an ice-salt bath to below 0°C. Add acetyl chloride dropwise

to the stirred suspension. The reaction is exothermic and the temperature should be carefully

controlled.
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Reaction Completion: Continue stirring the reaction mixture in the cold bath for several hours

until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

Product Precipitation: Upon completion, the O-acetylated product, as its hydrochloride salt,

will precipitate from the cold reaction mixture.

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold

anhydrous diethyl ether to remove excess acetic acid and acetyl chloride. The resulting O-
Acetyl-L-Tyrosine hydrochloride can be further purified by recrystallization from a mixture of

anhydrous methanol and diethyl ether.[3]
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Caption: Workflow for the chemoselective synthesis of O-Acetyl-L-Tyrosine HCl.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized O-Acetyl-L-Tyrosine.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV

detection (approx. 260-274 nm, due to the aromatic chromophore) is the standard method

for assessing purity. A purity of ≥98% is the accepted standard for research-grade material.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will confirm the presence of the acetyl group as a sharp singlet around δ 2.3

ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern, and their

chemical shifts will be slightly altered compared to L-tyrosine due to the electronic effect of

the ester group.

¹³C NMR: The ester carbonyl carbon will appear around δ 169-170 ppm, distinct from the

carboxylic acid carbonyl (δ > 175 ppm). The acetyl methyl carbon signal will be present

around δ 21 ppm. Experimental ¹³C NMR data for O-Acetyl-Tyrosine is available for

reference.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive

fingerprint. Key expected absorbances include:

~1760 cm⁻¹: A strong C=O stretching band characteristic of a phenolic ester. This is a

crucial peak distinguishing it from NALT, which shows an amide C=O band at a lower

wavenumber (~1650 cm⁻¹).

~3000-2500 cm⁻¹ (broad) and ~1600 cm⁻¹: Bands associated with the amino acid moiety

as a hydrochloride salt (NH₃⁺ stretching and bending).

~1200 cm⁻¹: A strong C-O stretching band for the acetyl ester linkage.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the

protonated molecular ion [M+H]⁺ at m/z 224.09. The fragmentation pattern will be distinct

from NALT. O-Acetyl-L-Tyrosine is expected to readily lose ketene (CH₂=C=O, 42 Da) from
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the parent ion to yield a fragment corresponding to the L-tyrosine ion at m/z 182.08, a

pathway less favorable for NALT.

Applications in Research and Drug Development
The unique structure of O-Acetyl-L-Tyrosine makes it a valuable tool in specific scientific

contexts.

Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be

protected to prevent unwanted side reactions during peptide chain elongation. The phenolic

hydroxyl of tyrosine is moderately reactive and requires protection in many synthetic strategies.

The O-acetyl group serves as an effective protecting group. It is stable to the acidic conditions

used for the removal of N-terminal Boc protecting groups but can be removed under mild basic

conditions (e.g., dilute hydrazine or ammonium hydroxide) that do not cleave the peptide from

the resin. Commercially, derivatives like Boc-L-Tyr(Ac)-OH are used as building blocks for

introducing a protected tyrosine residue into a peptide sequence.[4]

Resin-Bound
Peptide Chain

Coupling Step
(e.g., DCC/HOBt)Boc-Tyr(Ac)-OH

Elongated Peptide
(Tyr side chain protected)

Next cycle

Acidic Deprotection
(TFA)

Next cycle

Next cycle

Click to download full resolution via product page

Caption: Use of O-acetylated tyrosine as a building block in peptide synthesis.

Prodrug Development
A prodrug is an inactive compound that is converted into an active drug in the body. O-Acetyl-
L-Tyrosine is explored as a potential prodrug of L-tyrosine.[1] The rationale is twofold:
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Enhanced Solubility: The ester linkage can improve the solubility of the parent amino acid in

certain formulations.[1]

Metabolic Conversion: It is hypothesized that esterase enzymes in the body can hydrolyze

the O-acetyl group, releasing L-tyrosine at the target site or systemically.[1] This could

potentially increase the bioavailability of L-tyrosine compared to direct administration.

While this is a promising area of research, the efficiency of this in-vivo conversion relative to

other prodrug strategies remains a subject of investigation.[5]

Other Research Applications
O-Acetyl-L-Tyrosine is also used in biochemical and pharmaceutical research as a starting

material for more complex molecules and has been investigated for potential anti-tumor

properties.[6] Its ability to deliver L-tyrosine makes it a compound of interest for studying

neurotransmitter synthesis and neurological pathways.[1]

Storage and Safety
Storage: O-Acetyl-L-Tyrosine should be stored in a cool, dry place, typically between 2-8°C.

[1] The container should be tightly sealed to protect the compound from moisture, which can

cause hydrolysis of the ester linkage.

Safety: As with any laboratory chemical, standard safety precautions should be observed. This

includes working in a well-ventilated area, preferably a fume hood, and using appropriate

personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid

inhalation of the powder and direct contact with skin and eyes.

Conclusion
O-Acetyl-L-Tyrosine is a distinct and valuable derivative of L-tyrosine. Its synthesis via

chemoselective O-acetylation under acidic conditions highlights a fundamental principle of

protecting group chemistry. While not as widely known as its N-acetylated isomer, its utility as a

protected building block in peptide synthesis is well-established, and its potential as a prodrug

presents an active area of research. For scientists in drug development and synthetic

chemistry, a thorough understanding of its properties, synthesis, and analytical validation is

crucial for its effective application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1583542?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/06703
https://www.beilstein-journals.org/bjoc/articles/11/51
https://www.beilstein-journals.org/bjoc/articles/11/51
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419533/
https://www.chemimpex.com/products/05612
https://pubmed.ncbi.nlm.nih.gov/2576051/
https://pubmed.ncbi.nlm.nih.gov/2576051/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9461428.htm
https://www.benchchem.com/product/b1583542#o-acetyl-l-tyrosine-chemical-properties-and-structure
https://www.benchchem.com/product/b1583542#o-acetyl-l-tyrosine-chemical-properties-and-structure
https://www.benchchem.com/product/b1583542#o-acetyl-l-tyrosine-chemical-properties-and-structure
https://www.benchchem.com/product/b1583542#o-acetyl-l-tyrosine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583542?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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